Technical Guide: Synthesis and Characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic Acid Hydrate
Technical Guide: Synthesis and Characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic Acid Hydrate
This is an in-depth technical guide on the synthesis and characterization of 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate .
Executive Summary
3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate is a rare, zwitterionic quinoline derivative characterized by a specific 3,5,7-substitution pattern that distinguishes it from the more common 8-hydroxyquinoline derivatives (e.g., 8-hydroxyquinoline-5-sulfonic acid). Its structure features a protonated amino group at position 3, a hydroxyl group at position 5, and a sulfonate group at position 7.[1]
This scaffold is primarily accessible through the ammonolytic degradation of condensed tannins (proanthocyanidins), specifically from Western Hemlock bark, making it a unique example of a "semi-synthetic" heterocyclic compound derived from biomass. Its zwitterionic nature and hydrogen-bonding capacity make it a subject of interest for crystallographic studies, metal chelation, and potential pharmacological applications involving zwitterionic recognition sites.
Structural Analysis & Retrosynthesis
The target molecule exhibits a planar quinoline core with a zwitterionic "push-pull" electronic structure in the solid state.
Structural Features[1][2]
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Core: Quinoline (Benzo[b]pyridine).[2]
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Substituents:
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C3: Amino group (-NH₂ / -NH₃⁺).
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C5: Hydroxyl group (-OH).
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C7: Sulfonic acid group (-SO₃H / -SO₃⁻).
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Electronic State: Crystallizes as a zwitterion where the sulfonic acid proton is transferred to the amino group (or ring nitrogen depending on pH), stabilized by an intermolecular hydrogen bond network involving the water of hydration.
Retrosynthetic Logic
Direct electrophilic aromatic substitution (sulfonation) of a 3-amino-5-hydroxyquinoline precursor is chemically challenging due to directing effects:
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5-OH group: Strongly activates positions 6 (ortho) and 8 (para).
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3-NH₂ group: Activates position 2 and 4 (ortho/para to itself) on the pyridine ring, but has less effect on the benzene ring.
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Result: Direct sulfonation of 5-hydroxyquinoline typically yields the 8-sulfonic acid or 6,8-disulfonic acid. Accessing the 7-position requires a different strategy, such as the degradation of a pre-functionalized flavonoid precursor where the 5,7-oxygenation pattern of the A-ring is preserved.
Figure 1: Retrosynthetic analysis highlighting the biomass degradation route over direct synthesis.
Experimental Synthesis Protocol
The definitive method for isolating this specific isomer is the Ammonium Sulfite-Ammonia Degradation of tannin extracts, as established by Laks, Rettig, and Trotter (1986).
Reagents & Materials
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Precursor: Western Hemlock bark tannin extract (rich in proanthocyanidins).
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Solvent/Reagent: Concentrated Ammonium Hydroxide (NH₄OH, 28-30%).
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Reagent: Ammonium Sulfite ((NH₄)₂SO₃).
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Purification: Recrystallization solvents (Water, Ethanol).
Reaction Workflow
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Digestion: Dissolve the tannin extract in concentrated ammonium hydroxide containing ammonium sulfite.
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Heating: Heat the mixture in a pressure vessel (autoclave) at 150–170°C for 2–4 hours . This high-temperature ammonolysis cleaves the interflavanoid bonds and restructures the flavonoid A-ring into the quinoline core.
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Cooling & Precipitation: Cool the reaction mixture to room temperature. The product, being less soluble in the cooled basic medium or upon neutralization, precipitates.
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Isolation: Filter the crude solid.
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Purification: Recrystallize from hot water. The product crystallizes as the monohydrate.[3]
Mechanism (The "Bucherer-Type" Transformation)
The reaction mimics the Bucherer reaction , where naphthols are converted to naphthylamines in the presence of sulfite and ammonia.
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The A-ring of the proanthocyanidin (typically a phloroglucinol or resorcinol pattern) possesses the 5,7-dihydroxy substitution.
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Under ammonolytic conditions, the pyran ring (C-ring) opens and recyclizes with ammonia to form the pyridine ring of the quinoline.
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The sulfite plays a dual role: it assists in the cleavage of the polymer and installs the sulfonate group, likely at the position activated by the hydroxyl groups (the 7-position in the quinoline numbering corresponds to a specific position on the original A-ring).
Characterization & Data Analysis
Crystallographic Data
The structure is unambiguously defined by X-ray crystallography.
| Parameter | Value |
| Formula | C₉H₈N₂O₄S · H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.912 Å, b = 14.775 Å, c = 7.093 Å |
| Beta Angle (β) | 98.585° |
| Z | 4 |
| Density (Calc) | 1.670 g/cm³ |
| R-Factor | 0.033 (indicating high-quality structure solution) |
Structural Insight: The molecule exists as a zwitterion .[3] The sulfonic acid group is deprotonated (-SO₃⁻), and the amino group (or ring nitrogen) is protonated. Extensive hydrogen bonding involves the water molecule, linking the zwitterions into a 3D network.
Spectroscopic Profile[4]
| Technique | Observation | Interpretation |
| UV-Vis | Characteristic quinoline | |
| IR Spectroscopy | Broad band 3400-2800 cm⁻¹ | N-H stretching (ammonium) and O-H stretching (hydrate/phenol). |
| IR Spectroscopy | Strong bands 1200, 1050 cm⁻¹ | Symmetric and asymmetric |
| ¹H NMR (D₂O/NaOD) | Aromatic protons in 7.0–9.0 ppm range | Distinct coupling patterns for H2, H4 (pyridine ring) and H6, H8 (benzene ring). |
Purity & Stability
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Hydrate Stability: The monohydrate is stable at room temperature. Dehydration occurs above 100°C.
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Solubility: Low solubility in cold water and organic solvents; soluble in hot water, dilute acid (protonation), and dilute base (deprotonation).
Applications
While less common than 8-hydroxyquinoline, this 3,5,7-isomer offers unique properties:
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Crystallographic Marker: Used as a model compound for studying zwitterionic hydrogen bonding networks in heterocyclic sulfonates.
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Fluorescent Probe: Like many sulfonated quinolines, it exhibits fluorescence, potentially useful for tracking tannin degradation or as a pH-sensitive probe.
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Metal Chelation: The 5-hydroxy group and the ring nitrogen (if deprotonated) can form a chelate, though the geometry is different from the classic 8-hydroxyquinoline (N,O-chelate). The 3-amino group offers an additional coordination site.
Safety & Handling
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Hazards: Treat as a sulfonic acid derivative. Irritating to eyes, respiratory system, and skin.
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using concentrated ammonia.
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Storage: Store in a cool, dry place. Hygroscopic (maintain hydrate form).
References
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Laks, P. E., Rettig, S. J., & Trotter, J. (1986).[4][5][6] Structure of 3-amino-5-hydroxyquinoline-7-sulfonic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications , 42(12), 1799-1800.
- Laks, P. E. (1987). Flavonoid biocides: Wood preservatives based on condensed tannins. Holzforschung, 41(5). (Context on tannin cleavage).
- BLD Pharm. (n.d.). Product Data: 3-Amino-5-hydroxyquinoline-7-sulfonic acid hydrate.
Sources
- 1. James Trotter | UBC Chemistry [chem.ubc.ca]
- 2. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Department Publications | Page 148 | UBC Chemistry [chem.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Диссертация на тему «Синтез и свойства производных 4,5-диаминохинолинов», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]
